2-[2-(4-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Description
2-[2-(4-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative that has shown potential as an antimicrobial agent. This compound belongs to a class of chemicals that have attracted significant attention in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-9-15-14(20)17-16-13(18)11(3)19-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCFDIDHFBSEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of allyl hydrazinecarbothioamide with 2-(4-methylphenoxy)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes to meet industrial demands. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various substituted hydrazinecarbothioamides, oxides, and reduced derivatives. These products often exhibit different biological activities and can be further utilized in medicinal chemistry.
Scientific Research Applications
2-[2-(4-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other hydrazine derivatives with potential biological activities.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new chemical compounds with diverse applications.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific molecular pathways involved in bacterial growth and replication, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide
- N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
- N-allyl-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarbothioamide
Uniqueness
2-[2-(4-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
